8-Methyl-4-(pyridine-4-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
This compound belongs to the 1-oxa-4-azaspiro[4.5]decane family, characterized by a spirocyclic core combining an oxa (oxygen-containing) and aza (nitrogen-containing) ring system. The structure features a pyridine-4-carbonyl group at position 4 and a methyl substituent at position 8 (Fig. 1). The spirocyclic framework confers conformational rigidity, which often enhances binding specificity in biological systems .
Properties
IUPAC Name |
8-methyl-4-(pyridine-4-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11-2-6-16(7-3-11)18(13(10-22-16)15(20)21)14(19)12-4-8-17-9-5-12/h4-5,8-9,11,13H,2-3,6-7,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQLYBZXDOONDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methyl-4-(pyridine-4-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure and the presence of functional groups that suggest potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural similarities with bioactive molecules, which may confer various therapeutic properties, particularly in drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 304.34 g/mol. Its structure includes both an oxa (oxygen-containing) and azaspiro (nitrogen-containing) moiety, contributing to its chemical reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₄ |
| Molecular Weight | 304.34 g/mol |
| CAS Number | 1326810-00-7 |
Biological Activity Overview
Preliminary studies indicate that compounds with structural similarities to this compound exhibit a variety of biological activities, including:
- Antibacterial Activity : Compounds in this class have shown effectiveness against various Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : Similar structures have been linked to the ability to scavenge free radicals.
- Enzyme Inhibition : Potential to inhibit key enzymes involved in critical metabolic pathways.
Antibacterial Activity
Research has demonstrated that derivatives of the spirocyclic structure, including 8-Methyl-4-(pyridine-4-carbonyl)-1-oxa-4-azaspiro[4.5]decane, exhibit significant antibacterial properties. For instance, studies on related compounds showed low nanomolar inhibition against DNA gyrase and Topoisomerase IV, critical enzymes for bacterial DNA replication.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | IC50 (nM) against DNA gyrase | MIC (µg/mL) against Gram-positive bacteria |
|---|---|---|
| Compound A (similar structure) | <32 | <0.03125 |
| Compound B (similar structure) | <100 | 0.25 |
| 8-Methyl-4-(pyridine-4-carbonyl)-1-oxa... | TBD | TBD |
Enzyme Inhibition Studies
A recent study highlighted the dual inhibitory effects of compounds structurally similar to 8-Methyl-4-(pyridine-4-carbonyl)-1-oxa-4-azaspiro[4.5]decane on bacterial topoisomerases, which are essential targets for antibiotic development. The compounds exhibited IC50 values indicating potent inhibition.
The mechanism by which 8-Methyl-4-(pyridine-4-carbonyl)-1-oxa-4-azaspiro[4.5]decane exerts its biological effects is likely through enzyme inhibition, particularly targeting DNA gyrase and topoisomerases in bacteria. By binding to these enzymes, the compound may prevent bacterial replication and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with its analogs:
*Molecular weight estimated based on analogs.
Key Observations:
Methyl vs. Trimethoxybenzoyl (): The electron-rich methoxy groups may improve solubility but could complicate synthetic routes.
Applications: Compounds with dichloroacetyl substituents (e.g., 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane) are used as pesticide safeners, indicating that substituents can shift applications from pharmaceuticals to agrochemicals .
Preparation Methods
Stepwise Assembly of the Spirocyclic Core
The spirocyclic framework is typically constructed through a sequence of cyclization and coupling reactions. A foundational approach involves the reaction of 8-benzyl-4-hydroxypiperidine with n-butyl isocyanate in 2-picoline under nitrogen atmosphere, catalyzed by anhydrous potassium acetate. This step generates an intermediate spirocyclic lactam, which undergoes subsequent deprotection and functionalization. The use of 2-picoline as a solvent enhances reaction efficiency by stabilizing transition states through coordination with the potassium cation.
Post-cyclization, the introduction of the pyridine-4-carbonyl group is achieved via Friedel-Crafts acylation. Pyridine-4-carbonyl chloride is reacted with the spirocyclic intermediate in dichloromethane (DCH2Cl2) under acidic conditions (e.g., acetic acid). This step necessitates precise stoichiometric control to avoid over-acylation, which can lead to byproducts such as diacylated derivatives.
Carboxylic Acid Functionalization
The carboxylic acid moiety is introduced through hydrolysis of a protected ester precursor. For example, ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate is hydrolyzed under basic conditions (aqueous NaOH, ethanol, reflux) to yield the free carboxylic acid. Protective group strategies are critical here; tert-butyl esters are preferred due to their stability under acidic conditions and ease of removal via trifluoroacetic acid (TFA).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent selection profoundly impacts reaction kinetics and product purity. Polar aprotic solvents like dimethylformamide (DMF) accelerate coupling reactions but may promote side reactions in the presence of free amines. Non-polar solvents such as toluene or xylene are optimal for cyclization steps, as they minimize solvolysis of intermediates. Temperature modulation is equally critical: cyclization reactions proceed optimally at 80–100°C, while acylation requires milder conditions (0–25°C) to prevent decomposition.
Catalytic Systems
Base catalysts like triethylamine (Et3N) or Hunig’s base (N,N-diisopropylethylamine) are employed to neutralize HCl generated during acylation. Transition metal catalysts, though less commonly reported, have shown promise in spirocyclic syntheses. For instance, palladium on carbon (Pd/C) facilitates hydrogenolysis of benzyl protective groups without affecting the spiro core.
Purification and Characterization
Crystallization Techniques
Crude products are often purified via recrystallization. Ethanol-water mixtures (3:1 v/v) are effective for isolating the carboxylic acid derivative, achieving >95% purity. Impurities such as unreacted pyridine-4-carbonyl chloride are removed through activated charcoal treatment prior to crystallization.
Chromatographic Methods
Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) resolves diastereomeric byproducts. High-performance liquid chromatography (HPLC) using C18 columns and 0.1% trifluoroacetic acid in acetonitrile/water further refines the final product for pharmaceutical-grade applications.
Comparative Analysis of Synthetic Routes
The ester hydrolysis route offers superior yield and purity, albeit requiring additional protective group steps. One-pot methods reduce synthetic complexity but necessitate stringent temperature control to avoid lactam ring opening.
Challenges and Mitigation Strategies
Byproduct Formation
Diacylation and lactam hydrolysis are common side reactions. Employing stoichiometric pyridine-4-carbonyl chloride (1.05 equiv) and low temperatures (–10°C) suppresses diacylation. Lactam stability is enhanced using non-polar solvents and avoiding prolonged exposure to strong acids.
Q & A
Basic Question: What are the key challenges in synthesizing 8-Methyl-4-(pyridine-4-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how can they be addressed?
Answer:
The synthesis of this spirocyclic compound involves multi-step reactions with challenges including:
- Regioselectivity : Ensuring proper functionalization of the pyridine ring and spirocyclic core. Protecting group strategies (e.g., tert-butoxycarbonyl for amines) are critical to prevent undesired side reactions .
- Spirocycle Formation : Achieving the 1-oxa-4-azaspiro[4.5]decane scaffold requires precise control of ring-closing conditions. Methods from analogous compounds suggest using intramolecular cyclization under acidic or basic conditions, monitored via thin-layer chromatography (TLC) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethyl acetate/hexane mixtures is recommended to isolate the final product with >95% purity .
Basic Question: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
Structural validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can resolve the spirocyclic framework, pyridine substituents, and carboxylic acid proton. For example, the methyl group at position 8 typically appears as a triplet (δ ~1.2 ppm), while the pyridine carbonyl resonates near δ 165 ppm in 13C NMR .
- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) confirms the molecular ion ([M+H]+) and fragmentation patterns. A molecular weight of 317.4 g/mol (C17H19NO4) is expected .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (pyridine carbonyl) validate functional groups .
Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound across different assays?
Answer:
Discrepancies in bioactivity data (e.g., enzyme inhibition) may arise from:
- Assay Conditions : Variations in pH, temperature, or ionic strength can alter binding kinetics. Standardize protocols using buffers like PBS (pH 7.4) and include positive controls (e.g., known enzyme inhibitors) .
- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or lipid-based carriers to enhance bioavailability .
- Orthogonal Assays : Validate results using complementary methods. For example, if a fluorescence-based assay shows weak inhibition, confirm via isothermal titration calorimetry (ITC) to measure binding affinity directly .
Advanced Question: What computational methods are suitable for analyzing the spirocyclic structure's conformational dynamics?
Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model the compound’s flexibility. The 1-oxa-4-azaspiro[4.5]decane core exhibits puckering dynamics, quantified via Cremer-Pople parameters (e.g., amplitude q and phase angle θ) .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties. The pyridine-4-carbonyl group introduces electron-withdrawing effects, stabilizing the spirocyclic conformation .
- Docking Studies : AutoDock Vina can predict binding poses with target enzymes (e.g., lipid metabolism enzymes). Focus on hydrogen bonding between the carboxylic acid group and catalytic residues .
Basic Question: What are the recommended storage conditions to maintain compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation .
- Solubility Considerations : Lyophilize the compound for long-term storage. Reconstitute in anhydrous DMSO or ethanol immediately before use .
- Purity Monitoring : Periodically check via HPLC (C18 column, acetonitrile/water gradient) to detect decomposition products .
Advanced Question: How can researchers design derivatives to enhance the compound's metabolic stability?
Answer:
Derivatization strategies include:
- Esterification : Replace the carboxylic acid with a methyl ester to reduce polarity and improve membrane permeability .
- Heterocyclic Modifications : Substitute pyridine with pyrazine or introduce fluorine atoms at position 3/5 to block cytochrome P450-mediated oxidation .
- Prodrug Approaches : Conjugate with PEG or amino acids to enhance solubility and targeted delivery .
Advanced Question: What strategies mitigate batch-to-batch variability in synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Quality Control (QC) : Use standardized reference materials and validate each batch via 1H NMR and LC-MS .
- Scale-Up Protocols : Optimize stirring rates and cooling gradients during cyclization to maintain consistency at larger scales .
Basic Question: Which databases or resources provide reliable structural or bioactivity data for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
